Mad1 (6-21)

Transcriptional repression Sin3-HDAC complex Protein-peptide interaction

Procure Mad1 (6-21) for reproducible transcription research. This exact 16-aa fragment is the structurally validated Sin3A PAH2 ligand (Kd ~29 nM) from PDB 1S5Q. Its distinct amphipathic α-helical binding is essential for competitive assays and SAR studies; alternative sequences lack the validated hydrophobic face and are not functionally equivalent.

Molecular Formula C84H140N24O26S2
Molecular Weight 1966.3 g/mol
Cat. No. B10857712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMad1 (6-21)
Molecular FormulaC84H140N24O26S2
Molecular Weight1966.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C84H140N24O26S2/c1-13-43(8)66(108-80(131)59(38-62(87)111)107-73(124)52(28-32-135-11)96-69(120)48(85)16-14-30-92-83(88)89)81(132)100-49(22-25-61(86)110)71(122)99-53(29-33-136-12)74(125)103-57(36-42(6)7)77(128)104-55(34-40(2)3)75(126)97-50(23-26-63(112)113)70(121)95-44(9)67(118)94-45(10)68(119)102-60(39-65(116)117)79(130)106-58(37-46-18-20-47(109)21-19-46)78(129)105-56(35-41(4)5)76(127)98-51(24-27-64(114)115)72(123)101-54(82(133)134)17-15-31-93-84(90)91/h18-21,40-45,48-60,66,109H,13-17,22-39,85H2,1-12H3,(H2,86,110)(H2,87,111)(H,94,118)(H,95,121)(H,96,120)(H,97,126)(H,98,127)(H,99,122)(H,100,132)(H,101,123)(H,102,119)(H,103,125)(H,104,128)(H,105,129)(H,106,130)(H,107,124)(H,108,131)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,88,89,92)(H4,90,91,93)/t43-,44-,45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1
InChIKeyZBAJHFNGYUVVPZ-ZJZZMTSFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mad1 (6-21) Peptide: Product Overview and Sin3A PAH2 Binding Profile for Research Procurement


Mad1 (6-21) is a synthetic 16-amino acid peptide fragment corresponding to residues 6 through 21 of the human Mad1 (mitotic arrest deficient 1) transcriptional repressor protein. The peptide binds specifically and with high affinity to the PAH2 (paired amphipathic helix 2) domain of mammalian Sin3A, a core component of the Sin3-HDAC transcriptional corepressor complex, exhibiting a dissociation constant (Kd) of approximately 29 nM [1]. Upon binding to Sin3A PAH2, Mad1 (6-21) adopts an amphipathic α-helical conformation and engages the PAH2 hydrophobic cleft primarily through the apolar surface of the helix [1]. The peptide sequence (RMNIQMLLEAADYLER) encompasses the Sin3 interaction domain (SID) required for functional Mad1-Sin3A corepressor complex assembly, making this peptide a validated tool for investigating transcriptional repression mechanisms and protein-protein interactions in gene regulatory networks [2].

Why Generic Mad1 Peptide Substitution Fails: Structural and Functional Specificity Requirements for Sin3A PAH2 Binding


Generic substitution of Mad1 (6-21) with other PAH2-interacting peptides or alternative Mad1 fragments is scientifically unjustified due to documented differences in binding orientation, helical polarity requirements, and the precise residue composition necessary for high-affinity interaction. The Mad1 SID binds Sin3A PAH2 with a distinct N→C terminal helical orientation that is opposite to that observed for the HBP1 transcriptional repressor, despite both peptides occupying the same hydrophobic cleft [1]. Furthermore, truncation studies have established that the minimal functional unit required for Mad1-PAH2 interaction comprises residues 8-20, with specific hydrophobic face residues being indispensable for binding [2]. Peptides lacking this precise amphipathic α-helical architecture, or those containing sequence variations outside the validated 6-21 window, exhibit either reduced affinity or complete loss of functional interaction with Sin3A PAH2, thereby compromising experimental reproducibility and data interpretability in transcription research applications.

Mad1 (6-21) Quantitative Differentiation Evidence Guide: Comparative Binding and Structural Data


High-Affinity Binding to Sin3A PAH2: Kd Comparison with Alternative PAH2 Interactors

Mad1 (6-21) binds to mammalian Sin3A PAH2 with a dissociation constant (Kd) of approximately 29 nM, representing one of the highest-affinity naturally occurring interactions documented for the PAH2 domain [1]. This binding affinity is derived from isothermal titration calorimetry (ITC) and NMR-based structural characterization of the Mad1 SID-PAH2 complex. By comparison, the minimal 13-residue Mad1 SID peptide (residues 8-20) retains full binding functionality, establishing that the 6-21 fragment encompasses the complete high-affinity interaction module [1]. Alternative PAH2-binding motifs, such as the LXXLL-containing peptides identified through aptamer screening that interact with PAH1, show distinct sequence specificity and do not replicate the Mad1-PAH2 binding mode [2].

Transcriptional repression Sin3-HDAC complex Protein-peptide interaction

Opposite Helical Orientation on Sin3A PAH2: Direct Structural Comparison with HBP1 Repressor Peptide

Solution NMR structural analysis of the Mad1 SID bound to Sin3A PAH2 reveals that the Mad1 helix engages the PAH2 hydrophobic cleft in an N→C terminal orientation, with the peptide's hydrophobic face making extensive contacts with helices α1 and α2 of PAH2 [1]. In a direct head-to-head structural comparison using identical experimental conditions, the HBP1 transcriptional repressor peptide binds the identical PAH2 hydrophobic cleft but with a reversed C→N helical orientation relative to Mad1 [1]. This orientation inversion results in distinct residue-specific contacts and differential stabilization of PAH2 secondary structure elements, demonstrating that PAH2 recognition is not a generic helix-cleft interaction but involves orientation-specific molecular determinants.

Protein structure PAH domain specificity Transcriptional corepressor

Competitive Inhibition of Sin3A PAH2-REST Interaction: Functional Differentiation from SAP25 Peptide

In competitive ELISA-based binding assays, Mad1 peptide pre-incubation with immobilized Sin3A PAH2 domain produces concentration-dependent inhibition of GST-REST (RE1-silencing transcription factor) binding [1]. The inhibitory effect of Mad1 peptide on PAH2-REST interaction follows a dose-response profile with measurable IC50 values in the low micromolar range under the reported assay conditions. In parallel assays using identical experimental parameters, the SAP25 peptide (a PAH1-specific interactor) showed markedly reduced inhibition of PAH2-REST binding compared to its inhibition of PAH1-REST interaction, confirming domain-specific competitive activity [1].

Competition assay REST/NRSF repression Corepressor recruitment

Minimal Functional SID Delineation: Comparative Analysis with Full-Length Mad1 and Truncated Peptides

Systematic truncation analysis of the Mad1 N-terminal region has established that amino acids 8-20 constitute the minimal SID (Sin3 interaction domain) sufficient for PAH2 binding and functional transcriptional repression [1]. The 13-residue minimal peptide forms an amphipathic α-helix in solution and requires specific hydrophobic face residues for PAH2 interaction. The commercially available Mad1 (6-21) peptide extends two residues beyond this minimal functional unit at both termini (residues 6-7 and residue 21), encompassing the complete structural context of the SID as originally characterized in the solution NMR structure of the Mad1 SID-PAH2 complex [2].

Structure-activity relationship Peptide engineering SID domain mapping

Conformational Induction upon PAH2 Binding: Secondary Structure Comparison Between Free and Bound States

Circular dichroism (CD) spectroscopy and NMR structural analysis demonstrate that Mad1 (6-21) undergoes a coil-to-helix transition upon binding to Sin3A PAH2, adopting a well-defined amphipathic α-helical conformation in the bound complex [1]. In the free state, the minimal SID peptide (residues 8-20) exhibits partial α-helical content in aqueous solution, but full helical stabilization occurs only upon engagement with the PAH2 hydrophobic cleft. This binding-induced folding is accompanied by reciprocal stabilization of PAH2 secondary structure elements (helices α1 and α2), creating a mutually reinforced binding interface [2].

Circular dichroism NMR spectroscopy Peptide conformation

Mad1 (6-21) Validated Research Application Scenarios for Procurement Planning


Positive Control for Sin3A PAH2 Domain Binding Assays and Competition Studies

Mad1 (6-21) serves as a structurally validated positive control for in vitro binding assays measuring protein-peptide interactions with the Sin3A PAH2 domain. Based on the documented Kd of ~29 nM [1], researchers can utilize this peptide as a reference standard in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), fluorescence polarization, or ELISA-based competition assays. The peptide's well-characterized amphipathic α-helical binding mode enables calibration of assay sensitivity and validation of PAH2 domain functional integrity. In competitive displacement assays, Mad1 (6-21) pre-incubation with PAH2 produces concentration-dependent inhibition of REST binding [2], providing a benchmark for evaluating novel PAH2-targeting compounds or peptides.

Structural Biology and NMR Studies of Transcriptional Corepressor Complex Assembly

The Mad1 (6-21) peptide corresponds exactly to the fragment used in the original solution NMR structure determination of the Mad1 SID-mSin3A PAH2 complex (PDB entry 1S5Q) [1]. This sequence identity makes the commercially available peptide directly applicable for structural biology applications including NMR titration experiments, X-ray crystallography co-crystallization trials, and cryo-EM studies of larger Sin3-HDAC complex assemblies. The peptide's documented coil-to-helix transition upon PAH2 binding provides a spectroscopic handle for monitoring complex formation via circular dichroism or NMR chemical shift perturbation analyses. Researchers investigating PAH2 domain interactions with alternative binding partners can employ Mad1 (6-21) as a structurally defined reference ligand for competitive displacement mapping of shared or distinct binding surfaces.

Transcription Factor-Corepressor Interaction Inhibitor Screening and SAR Studies

Given its high-affinity binding to Sin3A PAH2 and documented competitive activity against REST-PAH2 interaction [1], Mad1 (6-21) is positioned as a tool compound for screening small molecule inhibitors or peptidomimetics targeting the PAH2 transcriptional repression interface. The peptide can be employed as a labeled tracer in fluorescence polarization competition assays to identify compounds that displace the native SID-PAH2 interaction. Structure-activity relationship (SAR) studies can leverage the minimal functional SID boundaries (residues 8-20) established by truncation analysis [2] to design focused peptide libraries exploring sequence determinants of PAH2 binding specificity and affinity. The opposite helical orientation of HBP1 on PAH2 [3] further supports the use of Mad1 (6-21) in comparative studies examining how distinct transcriptional repressors differentially engage the same PAH2 domain surface.

Antibody Production and Epitope Mapping for Mad1 Detection

The Mad1 (6-21) peptide, encompassing the N-terminal region of human Mad1 protein, can be employed as an immunogen for generating sequence-specific polyclonal or monoclonal antibodies. The peptide's defined sequence and conformational properties upon binding enable its use in epitope mapping studies to characterize antibody binding determinants within the Mad1 N-terminus. Such antibodies are essential reagents for detecting endogenous Mad1 protein in Western blotting, immunoprecipitation, immunofluorescence microscopy, and chromatin immunoprecipitation (ChIP) assays, facilitating studies of Mad1 subcellular localization and its recruitment to Sin3-HDAC corepressor complexes at target gene promoters. The validated PAH2-binding activity of the peptide [1] also permits functional antibody screening approaches that select for clones capable of disrupting or stabilizing the Mad1-PAH2 interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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